molecular formula C22H24N2O3S2 B2552024 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 941875-16-7

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2552024
CAS No.: 941875-16-7
M. Wt: 428.57
InChI Key: BYRPEZKGAJSMOU-UHFFFAOYSA-N
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Description

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide (CAS Number: 942001-80-1) is a synthetic organic compound featuring a distinctive molecular architecture that incorporates a thiazole core linked to a 3,4-dimethylphenyl group via an acetamide bridge and a 3,5-dimethoxybenzylsulfanyl moiety . This specific structural class, which includes a thiazole ring, is of significant interest in medicinal chemistry and anticancer research . Thiazole and acetamide-based compounds are frequently investigated as core scaffolds for developing novel therapeutic agents, with documented research exploring their potential as inhibitors of strategic oncology targets . The presence of the thioether linkage and the methoxy-substituted benzyl group suggests this compound may serve as a valuable intermediate or lead compound in drug discovery efforts . Researchers can utilize this chemical for screening against various biological targets, in structure-activity relationship (SAR) studies to optimize potency, and as a building block for synthesizing more complex molecules . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-14-5-6-17(7-15(14)2)23-21(25)10-18-13-29-22(24-18)28-12-16-8-19(26-3)11-20(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRPEZKGAJSMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Thiazole Core Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. Under acidic conditions, α-halogenated ketones react with thioureas to yield 2-aminothiazoles. For this compound, 4-bromo-2-(3,5-dimethoxybenzylthio)acetophenone serves as the α-haloketone precursor, reacting with N-(3,4-dimethylphenyl)thiourea in ethanol containing 10 M HCl at 80°C. This method produces the thiazole intermediate 2-(2-mercaptothiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide with 68–73% yield, though regioselectivity challenges arise due to competing iminothiazolidinone formation.

Key Reaction Conditions:
Parameter Value Source
Solvent Ethanol/HCl (1:2)
Temperature 80°C
Reaction Time 20 minutes
Yield 68–73%

Acetamide Coupling via Carbodiimide Chemistry

The final acetamide moiety is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetic acid is activated with EDCI.HCl at 0°C, followed by coupling with 3,4-dimethylaniline . The reaction achieves 76% yield after recrystallization with dichloromethane-ethyl acetate.

Critical Parameters:
Parameter Value Source
Coupling Reagent EDCI.HCl/DMAP
Solvent Anhydrous CH₂Cl₂
Temperature 0°C → room temperature
Purification Recrystallization (CH₂Cl₂/EtOAc)

Alternative Synthetic Strategies

One-Pot Tandem Synthesis

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, thiazole-H), 6.45 (s, 2H, Ar-H), 3.80 (s, 6H, OCH₃), 2.25 (s, 6H, CH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) confirms ≥98% purity. Residual solvents (e.g., acetonitrile) are quantified via gas chromatography.

Industrial-Scale Considerations

Patent WO2015155664A1 highlights critical factors for scalability:

  • Cost-Efficiency : EDCI.HCl is preferred over costly peptide coupling agents.
  • Safety : Avoiding sodium hydride in favor of K₂CO₃ reduces exothermic risks.
  • Environmental Impact : Ethanol/water mixtures replace halogenated solvents in later stages.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Acidic conditions favor 2-aminothiazoles, but iminothiazolidinone byproducts form at higher temperatures. Cooling to 0°C during workup minimizes this issue.

Thiol Oxidation

3,5-Dimethoxybenzyl mercaptan oxidizes readily. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improve stability.

Chemical Reactions Analysis

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C), and halogenating agents (e.g., bromine).

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various organic reactions.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Heterocycle: The target compound uses a thiazole ring, while analogs like 2a () and 10n () incorporate oxadiazole or piperazine-thiazole hybrids. Thiazoles are known for metabolic stability, whereas oxadiazoles may enhance electronegativity and binding affinity . The thiadiazole derivative in lacks a thioether but shares acetamide functionality, suggesting divergent synthetic pathways .
  • Substituent Effects: The 3,5-dimethoxybenzyl group in the target compound contrasts with 3-chlorophenyl (2a) or 4-ethoxy-3,5-dimethoxyphenyl (). Methoxy groups improve solubility via hydrogen bonding, while chloro substituents enhance electrophilicity for antimicrobial activity .
  • Synthetic Accessibility :

    • High yields (88–95%) for 10n and related analogs () suggest that piperazine and ureido linkages are synthetically tractable. The target’s thioether moiety may require specialized reagents (e.g., thiourea derivatives), though yield data are unavailable .

Pharmacological and Physicochemical Insights

  • Molecular Weight and Bioavailability :

    • The target compound (~430 g/mol) exceeds the Lipinski threshold (500 g/mol), unlike the thiadiazole analog (323 g/mol, ). This may limit oral bioavailability but could be advantageous for targeted delivery .
    • The ureido group in 10n () is associated with enzyme inhibition (e.g., kinase or protease targets), while the target’s thioether could modulate redox activity .
  • Antimicrobial Potential: While the target’s activity is undocumented, 2a () demonstrates potent antimicrobial effects, attributed to the oxadiazole-thioacetamide scaffold. Structural parallels suggest the target may share similar mechanisms .

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

The compound features:

  • A thiazole ring , known for its biological significance.
  • A benzylthio group that enhances its reactivity.
  • An acetamide moiety , which may contribute to its pharmacological properties.

The molecular formula is represented as C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of approximately 350.44 g/mol. The presence of methoxy groups on the benzyl ring increases solubility and potential interactions with biological targets.

Synthesis

The synthesis typically involves:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the benzylthio group via nucleophilic substitution.
  • Acetamide formation through acylation reactions.

Optimizing these synthetic routes is crucial for maximizing yield and purity .

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in cancer cell lines by interfering with specific molecular targets, such as enzymes involved in cell cycle regulation. The thiazole moiety plays a critical role in enhancing binding affinity to these targets .

The proposed mechanisms include:

  • Enzyme inhibition , particularly targeting kinases involved in cancer progression.
  • Modulation of receptor activity , which could alter signaling pathways critical for tumor growth .

Case Studies

A study evaluating the compound's efficacy in vitro demonstrated:

  • A dose-dependent inhibition of cancer cell lines (e.g., MCF-7 and HeLa).
  • Induction of apoptosis through activation of caspase pathways, indicating its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionKinase inhibitors
Apoptosis InductionActivates caspase pathways

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